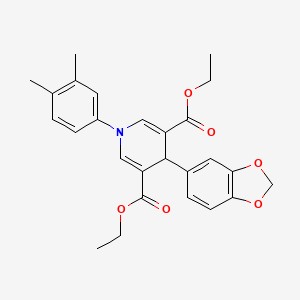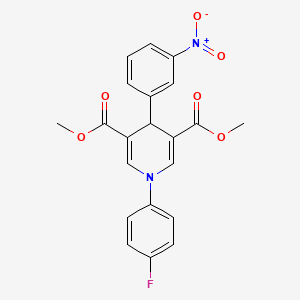![molecular formula C16H14BrClN2OS B3652815 N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide](/img/structure/B3652815.png)
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide
Overview
Description
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a brominated phenyl group, a chlorinated benzamide group, and a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide typically involves multiple steps, including the bromination of a dimethylphenyl precursor, followed by the introduction of a carbamothioyl group and finally the chlorination of the benzamide moiety. Common reagents used in these reactions include bromine, thionyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
Uniqueness
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated and chlorinated aromatic rings, along with the carbamothioyl linkage, make it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2OS/c1-9-6-13(17)14(7-10(9)2)19-16(22)20-15(21)11-4-3-5-12(18)8-11/h3-8H,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPGLPXCMQEKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=S)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3652737.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3652742.png)
![N-(4-bromophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B3652747.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3652749.png)
![1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3652754.png)
![N-(12-bromo-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)-2,2,2-trifluoroacetamide](/img/structure/B3652760.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3652779.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B3652793.png)
![N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B3652802.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3652807.png)

![N-(5-chloro-2-methoxyphenyl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3652825.png)
